6-chloropyridine-2-sulfonic Acid
Overview
Description
6-chloropyridine-2-sulfonic Acid is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-chloro-6-pyridinesulfonic acid, 2-chloropyridine-6-sulfonic acid, and 2-Pyridinesulfonicacid,6-chloro .
Synthesis Analysis
The synthesis of 6-chloropyridine-2-sulfonic Acid involves a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride . The mixture is then heated to temperatures of about 100 to about 120° C . Any phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation . The residue is taken up with an organic solvent and the liquid phase is distilled in a vacuum to obtain the chlorinated pyridine-sulphonic acid chloride .Molecular Structure Analysis
The molecular formula of 6-chloropyridine-2-sulfonic Acid is C5H4ClNO3S . It has a molecular weight of 193.61 .Chemical Reactions Analysis
The reaction mechanism of 6-chloropyridine-2-sulfonic Acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-chloropyridine-2-sulfonic Acid is a solid powder . It should be stored at ambient temperature . It is recommended to avoid dust formation .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Tetrahydropyridine Derivatives : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates in dichloroethane produces sulfonated tetrahydropyridine derivatives (An & Wu, 2017).
- Spectrophotometric Reagents : Sulfonated pyridylazo-naphthols synthesized for spectrophotometric metal determination, showing sensitivity and selectivity for nickel (Ohshita, Wada, & Nakagawa, 1982).
- Ionic Liquid Catalysts : Sulfonic acid functionalized pyridinium chloride used as an efficient catalyst in solvent-free synthesis of organic compounds (Moosavi-Zare et al., 2013).
Environmental and Analytical Chemistry
- PFASs in the South Yellow Sea : Study on perfluorobutane sulfonate and other PFASs, identifying major sources and partitioning behaviors in the marine environment (Feng et al., 2020).
- CO2 Adsorption : Sulfonate-grafted porous polymer networks showing high adsorption selectivity for CO2, useful in postcombustion capture applications (Lu et al., 2011).
- Sulfonoglycolipids Study : Extraction and analysis of sulfonoglycolipids from lichenized basidiomycetes, enhancing understanding of plant glycolipids (Sassaki et al., 2001).
Pharmaceutical and Health-related Applications
- Synthesis of Biologically Active Compounds : Research on 6-methyluracil-5-sulfochloride and its derivatives, exploring their potential biological activity (Abdo-Allah et al., 2018).
- Electroorganic Synthesis : Development of methods for synthesizing 6-aminonicotinic acid, relevant in pharmaceutical contexts (Raju, Mohan, & Reddy, 2003).
Miscellaneous Applications
- Perfluorohexanesulfonate Alternatives : Assessing the safety and impact of 6:2 chlorinated polyfluorinated ether sulfonate, an alternative to PFOS, on male mice reproductive health (Zhou et al., 2018).
- Proton Conductivity in Organic Frameworks : A study on sulfonic-acid-based covalent organic frameworks exhibiting intrinsic proton conductivity, relevant in material science (Chandra et al., 2016).
Safety And Hazards
In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Relevant Papers The relevant papers analyzed include "Nitropyridines: Synthesis and reactions" and "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation" . These papers provide valuable insights into the synthesis, reactions, and potential applications of 6-chloropyridine-2-sulfonic Acid.
properties
IUPAC Name |
6-chloropyridine-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRHRGJNJCJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376545 | |
Record name | 6-chloropyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-2-sulfonic Acid | |
CAS RN |
133145-15-0 | |
Record name | 6-chloropyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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